molecular formula C13H14BrIN2O2 B137259 N-Bromoacetyl-2-iodo-5-methoxytryptamine CAS No. 136669-49-3

N-Bromoacetyl-2-iodo-5-methoxytryptamine

Cat. No.: B137259
CAS No.: 136669-49-3
M. Wt: 437.07 g/mol
InChI Key: VFEQIOCRTCGDMH-UHFFFAOYSA-N
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Description

N-Bromoacetyl-2-iodo-5-methoxytryptamine, also known as 5-Br-DMT, is a synthetic compound that belongs to the class of tryptamine hallucinogens. It is a derivative of the naturally occurring compound dimethyltryptamine (DMT), which is found in various plants and animals. 5-Br-DMT has gained attention in scientific research due to its potential therapeutic applications and unique mechanism of action.

Scientific Research Applications

Identification of Melatonin Binding Proteins

N-Bromoacetyl-2-iodo-5-methoxytryptamine (BIM), a derivative of the biologically active melatonin analog 2-iodomelatonin, has been used to identify melatonin binding proteins in animal brains. Studies have shown that BIM can irreversibly inhibit the binding of iodomelatonin and becomes covalently attached to proteins in synaptosomes, suggesting its utility in studying melatonin interactions in the brain (Anis & Zisapel, 1991); (Laudon & Zisapel, 1991).

Research on Melatonin Ligands

Investigations into the effects of bromoacyl melatonin and tryptamine derivatives, including N-bromoacetyl 5-methoxytryptamine (BraMT), have explored their potential as melatonin ligands. These studies provide insights into the binding characteristics of melatonin receptors in various animal models (Chong, Evans, & Sugden, 1993).

Fluorescent Labelling for HPLC Analysis

Bromoacetyl derivatives, like 2-bromoacetyl-6-methoxynaphthalene, are utilized as fluorescent labelling reagents in high-performance liquid chromatography (HPLC) analysis of various compounds, demonstrating the broader application of bromoacetyl derivatives in analytical chemistry (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).

Properties

IUPAC Name

2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrIN2O2/c1-19-8-2-3-11-10(6-8)9(13(15)17-11)4-5-16-12(18)7-14/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQIOCRTCGDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159884
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136669-49-3
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136669493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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